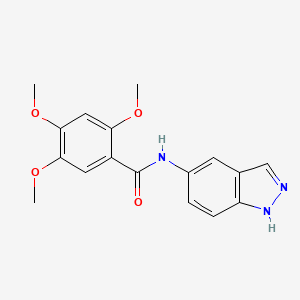![molecular formula C23H26N4O2 B5266248 3-[4-(4-benzyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]-1,6-dimethylpyridin-2-one](/img/structure/B5266248.png)
3-[4-(4-benzyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]-1,6-dimethylpyridin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[4-(4-Benzyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]-1,6-dimethylpyridin-2-one is a complex organic compound that features a pyrazole ring, a piperidine ring, and a pyridinone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-benzyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]-1,6-dimethylpyridin-2-one typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole ring, followed by the formation of the piperidine ring, and finally the coupling with the pyridinone moiety. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production. The use of high-throughput screening and process optimization techniques can further enhance the efficiency and cost-effectiveness of the production process .
化学反应分析
Types of Reactions
3-[4-(4-Benzyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]-1,6-dimethylpyridin-2-one can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carbonylated derivatives, while reduction reactions may produce hydrogenated compounds .
科学研究应用
3-[4-(4-Benzyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]-1,6-dimethylpyridin-2-one has several scientific research applications, including:
作用机制
The mechanism of action of 3-[4-(4-benzyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]-1,6-dimethylpyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
Similar compounds include other pyrazole derivatives, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . These compounds share structural similarities with 3-[4-(4-benzyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]-1,6-dimethylpyridin-2-one and have similar applications in medicinal chemistry and drug development.
Uniqueness
What sets this compound apart is its unique combination of functional groups and its potential for selective enzyme inhibition. This makes it a valuable compound for the development of targeted therapies and for studying specific biochemical pathways .
属性
IUPAC Name |
3-[4-(4-benzyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]-1,6-dimethylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2/c1-16-8-9-20(22(28)26(16)2)23(29)27-12-10-18(11-13-27)21-19(15-24-25-21)14-17-6-4-3-5-7-17/h3-9,15,18H,10-14H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFQPCHBHNBPHRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C(=O)N1C)C(=O)N2CCC(CC2)C3=C(C=NN3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1'-(3-methylisoxazolo[5,4-d]pyrimidin-4-yl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5266169.png)
![N-isobutyl-2-methyl-5-{[(pyridin-4-ylmethyl)amino]sulfonyl}benzamide](/img/structure/B5266178.png)
![N-cyclopropyl-2-ethoxy-N-[(1-methyl-1H-imidazol-2-yl)methyl]nicotinamide](/img/structure/B5266180.png)
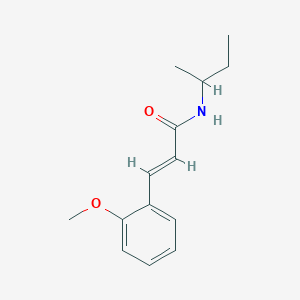
![ethyl 2-[2-(3-chlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5266192.png)
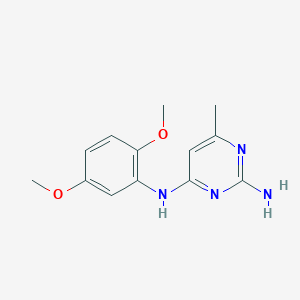
![2-(4-chlorophenyl)-4-[(3-pyridin-2-ylisoxazol-5-yl)methyl]morpholine](/img/structure/B5266205.png)
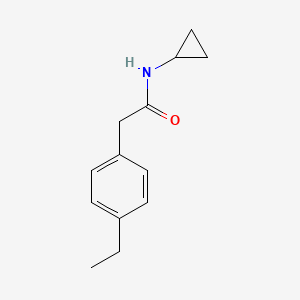
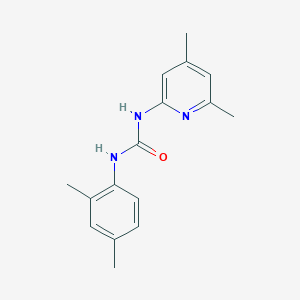
![N~1~,N~1~-diethyl-N~4~-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}piperidine-1,4-dicarboxamide](/img/structure/B5266232.png)
![2-methyl-N-{4-[(2-oxo-1-imidazolidinyl)carbonyl]phenyl}benzamide](/img/structure/B5266247.png)
![7-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5266255.png)
![3-[3-(3,4-difluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-3-oxopropan-1-ol](/img/structure/B5266260.png)
